molecular formula C7H15N2O4P B560371 cis-ACCP

cis-ACCP

Cat. No.: B560371
M. Wt: 222.18 g/mol
InChI Key: XHCXISPZIHYKQD-NTSWFWBYSA-N
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Mechanism of Action

Target of Action

cis-ACCP is a type IV collagen-specific inhibitor that primarily targets Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . MMPs are a family of proteases that play a key role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .

Mode of Action

this compound interacts with its targets, MMP-2 and MMP-9, by inhibiting their activity. This inhibition is achieved by the compound binding to the active sites of these enzymes, preventing them from interacting with their substrates . The IC50 values for MMP-2 and MMP-9 are 4 μM and 20 μM, respectively .

Biochemical Pathways

The inhibition of MMP-2 and MMP-9 by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting MMP-2 and MMP-9, this compound disrupts the normal functioning of this pathway, which can lead to reduced cell migration and proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats. Following intravenous administration of this compound (50 mg/kg), the compound showed a mean plasma concentration-time profile . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell migration and proliferation. By inhibiting MMP-2 and MMP-9, this compound prevents these enzymes from degrading the extracellular matrix, which is a necessary step for cell migration . This can lead to reduced mobility and proliferation of cells, such as liver cancer cells .

Biochemical Analysis

Biochemical Properties

cis-ACCP preferentially inhibits MMP-2 and MMP-9, with a preference for MMP-2 . The specificity of this compound regarding binding to these enzymes indicates its potential role in modulating biochemical reactions involving MMPs .

Cellular Effects

The addition of this compound to tumor cells can prevent their migration dose-dependently, about 90% at the highest concentration tested . This suggests that this compound can influence cell function by modulating cell signaling pathways related to cell migration .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of MMP-2 and MMP-9 . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in pathways related to cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce metastasis formation in mice by approximately 90% when administered by a repetitive once daily dosing regimen . This suggests that this compound has long-term effects on cellular function, particularly in inhibiting cell migration .

Dosage Effects in Animal Models

In animal studies, this compound was non-toxic up to 500 mg/kg, following intraperitoneal administration daily for two weeks . The effects of this compound varied with different dosages, with a threshold effect observed at lower doses and a significant reduction in metastasis formation at higher doses .

Metabolic Pathways

Given its role as an inhibitor of MMP-2 and MMP-9, it is likely that this compound interacts with enzymes and cofactors involved in the regulation of these MMPs .

Transport and Distribution

The pharmacokinetic investigation in rats revealed distribution restricted into the extracellular fluid, the site of action for the antimetastatic activity and rapid elimination from blood . This suggests that this compound is transported and distributed within cells and tissues in a manner that allows it to exert its inhibitory effects on MMP-2 and MMP-9 .

Subcellular Localization

Given its role as an MMP inhibitor, it is likely that this compound is localized to areas of the cell where MMP-2 and MMP-9 are active .

Chemical Reactions Analysis

cis-2-Aminocyclohexylcarbamoylphosphonic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXISPZIHYKQD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: this compound acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, this compound prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for this compound or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to this compound, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

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